Dihydrocarolic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dihydrocarolic acid is a natural product found in Penicillium cinerascens with data available.

化学反応の分析

Compound Identification and Nomenclature

The term "dihydrocarolic acid" is not recognized in IUPAC nomenclature or major chemical registries (e.g., CAS SciFinder, PubChem). Possible scenarios include:

-

Typographical error : The intended compound might be dihydrocaffeic acid (3,4-dihydroxyhydrocinnamic acid), a hydrogenated derivative of caffeic acid with documented reactivity.

-

Miscommunication : It could refer to dihydroxycarboxylic acids (e.g., tartaric, malic, or citric acid derivatives), which are well-studied in organic chemistry.

Reactivity of Structurally Similar Compounds

If the query refers to dihydroxycarboxylic acids , their reactions typically involve:

-

Decarboxylation : Loss of CO₂ under thermal or acidic conditions.

-

Esterification : Reaction with alcohols to form esters (e.g., biodiesel synthesis).

-

Oxidation : Formation of ketones or lactones via oxidizing agents like KMnO₄.

Example: Citric Acid Reactions (a tricarboxylic acid)

| Reaction Type | Conditions | Products |

|---|---|---|

| Dehydration | 175°C, acidic catalyst | Aconitic acid + H₂O |

| Esterification | Methanol, H₂SO₄ | Trimethyl citrate |

| Chelation | Metal ions (Fe³⁺, Ca²⁺) | Stable coordination complexes |

Hypothetical Reactivity of this compound

Assuming "this compound" is a monocarboxylic acid with two hydroxyl groups , its expected reactions would align with general carboxylic acid chemistry :

-

Deprotonation :

RCOOH+NaOH→RCOO−Na++H2O

Forms carboxylate salts in basic conditions. -

Nucleophilic Acyl Substitution :

RCOOH+SOCl2→RCOCl+SO2+HCl

Reaction with thionyl chloride (SOCl₂) to form acyl chlorides: -

Reduction :

RCOOHLiAlH4RCH2OH

LiAlH₄ reduces carboxylic acids to primary alcohols:

Gaps in Literature

The absence of data on "this compound" suggests:

-

The compound may not exist or is obsolete in modern literature.

-

Research might be unpublished, proprietary, or incorrectly cited.

Recommendations for Further Inquiry

-

Verify the compound’s name and structure with authoritative sources (e.g., CAS Registry).

-

Explore analogs like dihydroferulic acid or dihydrojasmonic acid , which have established reaction pathways.

-

Consult spectral databases (NIST, SDBS) for structural elucidation.

特性

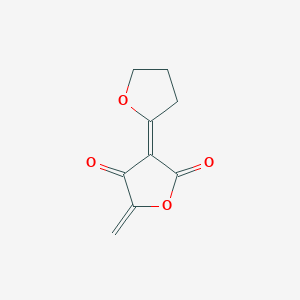

分子式 |

C9H8O4 |

|---|---|

分子量 |

180.16 g/mol |

IUPAC名 |

(3E)-5-methylidene-3-(oxolan-2-ylidene)oxolane-2,4-dione |

InChI |

InChI=1S/C9H8O4/c1-5-8(10)7(9(11)13-5)6-3-2-4-12-6/h1-4H2/b7-6+ |

InChIキー |

NBPJTZQIOVMOFS-VOTSOKGWSA-N |

異性体SMILES |

C=C1C(=O)/C(=C\2/CCCO2)/C(=O)O1 |

正規SMILES |

C=C1C(=O)C(=C2CCCO2)C(=O)O1 |

同義語 |

dihydrocarolic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。